2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound features a pyrido[3,4-d]pyrimidine core substituted with a 7-benzyl group, a 4-fluorophenyl moiety at position 2, and a 4-oxo functional group. The acetamide side chain is further modified with a thiophen-2-ylmethyl group, distinguishing it from related derivatives .
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2S/c28-21-10-8-20(9-11-21)26-30-24-17-31(16-19-5-2-1-3-6-19)13-12-23(24)27(34)32(26)18-25(33)29-15-22-7-4-14-35-22/h1-11,14H,12-13,15-18H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOQCFHJIDRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CS4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholinylcarbonyl Group: This is achieved through a nucleophilic substitution reaction.
Attachment of the Piperidinylsulfonyl Group: This step involves sulfonylation using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Features and Key Modifications
- Core Heterocycle: The pyrido[3,4-d]pyrimidine system provides a planar, electron-deficient scaffold conducive to π-π stacking and hydrogen bonding. This contrasts with thieno[3,2-d]pyrimidines (e.g., in –18), where sulfur replaces a nitrogen atom, reducing hydrogen-bonding capacity .
- Substituents :
- 4-Fluorophenyl Group : Enhances metabolic stability and electron-withdrawing effects compared to chlorophenyl (e.g., in ) or trifluoromethylphenyl groups () .
- Thiophen-2-Ylmethyl Acetamide : The thiophene ring introduces moderate lipophilicity (logP ~2.5–3.0), less than benzyl (logP ~3.5) but more polar than aliphatic chains (e.g., butan-2-yl in ) .
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- 4-Oxo groups (target, –18) enhance stability compared to thioxo derivatives (), which may undergo tautomerism .
Substituent-Driven Activity Differences
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group in the target compound improves metabolic stability over 4-chlorophenyl () due to reduced oxidative dehalogenation .
- Thiophen-2-Yl vs. Thiophen-3-Yl : Substitution at the 2-position (target) may enhance steric accessibility compared to 3-position analogs (), influencing receptor binding .
- Acetamide vs.
Biological Activity
The compound 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and relevant research findings.
Structure and Properties
This compound belongs to the class of pyrido[3,4-d]pyrimidines and features multiple substituents that influence its biological interactions. The molecular formula is , with a molecular weight of approximately 468.5 g/mol. The presence of a fluorophenyl group and a thiophenyl moiety is significant for its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
- Anticancer Activity : Initial research suggests that this compound may act as an anticancer agent. Its structure-activity relationship (SAR) indicates potential interactions with specific molecular targets involved in cancer proliferation and survival pathways.
- Antimicrobial Properties : The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to cancer and microbial growth has been noted. For instance, it may inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Table 1: Summary of Biological Activities
| Biological Activity | Target Organism/Pathway | Reference |
|---|---|---|
| Anticancer | Various cancer cell lines | |
| Antimicrobial | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa | |
| Enzyme Inhibition | DNA gyrase, Topoisomerase IV |
Case Study: Anticancer Activity
In a study examining the anticancer potential of pyrido[3,4-d]pyrimidine derivatives, it was found that compounds similar to the target compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds revealed that derivatives demonstrated MIC values ranging from 0.125 to 8 μg/mL against various pathogens including S. aureus and E. coli. The presence of the thiophenyl group was noted to enhance the antimicrobial activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
